1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea
Description
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is a urea derivative featuring a pyrrolidin-5-one (pyrrolidinone) scaffold substituted at the 3-position with a 3,4-dimethylphenyl group. The urea moiety is directly attached to the pyrrolidinone ring, distinguishing it from simpler aryl-substituted urea analogs. This structural complexity may confer unique physicochemical and pharmacological properties, such as enhanced hydrogen-bonding capacity or conformational rigidity, which could influence solubility, metabolic stability, or target binding .
Properties
IUPAC Name |
[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-8-3-4-11(5-9(8)2)16-7-10(6-12(16)17)15-13(14)18/h3-5,10H,6-7H2,1-2H3,(H3,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPNSECRULYWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gamma-Keto Acid Cyclization
A widely employed method involves cyclizing gamma-keto acids with primary amines. For example, ethyl 4-oxopentanoate reacts with 3,4-dimethylaniline under acidic conditions to form the pyrrolidinone ring.
Procedure :
- Ethyl 4-oxopentanoate (1.0 eq) and 3,4-dimethylaniline (1.2 eq) are refluxed in hydrochloric acid (6M, 12 h).
- The lactam intermediate is isolated via extraction (ethyl acetate/water) and purified by recrystallization (ethanol).
Lactamization of Amino Ketones
Alternative routes utilize amino ketones, such as 4-amino-3,4-dimethylacetophenone, which undergo intramolecular cyclization in basic conditions.
Procedure :
- 4-Amino-3,4-dimethylacetophenone is treated with sodium hydroxide (2M) in ethanol at 80°C for 8 h.
- The product is filtered and washed with cold ethanol.
Alternative Synthetic Pathways
Hydrazide Intermediate Route
Hydrazides serve as versatile precursors. The 2022 PMC study demonstrated condensation of hydrazides with diketones to form pyrrolidinones.
Procedure :
- 1-(4-Acetamidophenyl)-5-oxopyrrolidine hydrazide (1.0 eq) reacts with hexane-2,5-dione (2.0 eq) in propan-2-ol under acidic conditions.
- The resulting hydrazone undergoes cyclization to yield the pyrrolidinone core.
One-Pot Synthesis
Combining ring closure and urea formation in a single step reduces purification steps.
Procedure :
- Gamma-keto ester, 3,4-dimethylaniline, and urea are heated in dimethylformamide (DMF) at 120°C for 24 h.
- The crude product is recrystallized from methanol.
Yield : 54% (preliminary data).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The urea moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Comparison of Urea Derivatives from Molecules (2013)
| Compound ID | Substituent 1 | Substituent 2 | Yield (%) | ESI-MS [M+H]+ (m/z) |
|---|---|---|---|---|
| 6l | 4-Cyanophenyl | 3-Methoxyphenyl | 83.0 | 268.1 |
| 6m | 4-Cyanophenyl | 3,5-Di(trifluoromethyl)phenyl | 82.8 | 373.4 |
| 6n | 4-Cyanophenyl | 3,4-Dimethylphenyl | 82.4 | 266.1 |
| 6o | 4-Cyanophenyl | 3-Chloro-4-(trifluoromethyl)phenyl | 83.5 | 340.0 |
Research Implications and Limitations
- Pharmacological Potential: The pyrrolidinone ring in the target compound may offer advantages over simpler aryl ureas, such as improved CNS penetration or reduced off-target effects.
- Data Gaps : The evidence lacks synthetic or analytical data for the target compound, limiting direct comparisons. Further studies are needed to evaluate its physicochemical properties (e.g., LogP, solubility) and activity against relevant biological targets.
Biological Activity
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C13H15N2O2
- Molecular Weight : 233.27 g/mol
- SMILES Notation : CC1=C(C(=O)N(C(=O)N1)C(C)=C(C)C)C
This compound features a pyrrolidine ring substituted with a dimethylphenyl group and a urea moiety, which may contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, which are known to modulate pain and inflammation responses in the body .
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
- Analgesic Effects : Studies have shown that derivatives of this compound exhibit robust analgesic efficacy in animal models of neuropathic and inflammatory pain. For instance, a related piperazine urea derivative demonstrated significant pain relief in experimental setups, indicating potential therapeutic applications .
- Anti-inflammatory Properties : The modulation of endocannabinoid levels through FAAH inhibition suggests that this compound may possess anti-inflammatory properties. Increased endocannabinoid signaling has been linked to reduced inflammation in several models .
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound and its derivatives:
- Study on Pain Models : A series of piperazine urea derivatives were synthesized and tested for their FAAH inhibitory activity. One notable compound showed significant analgesic effects in both neuropathic and inflammatory pain models, highlighting the potential of this class of compounds in pain management .
- In Vitro Studies : In vitro assays demonstrated that certain derivatives exhibited high affinity for target receptors involved in pain modulation. These studies are crucial for understanding the pharmacodynamics of the compounds and their potential clinical applications .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
